High In Vitro Potency as a Human mGlu2 Receptor Positive Allosteric Modulator (PAM)
4-(1-Phenyl-1H-pyrazol-4-yl)butan-1-amine demonstrates potent positive allosteric modulation of the human mGlu2 receptor with an EC50 of 8.20 nM [1]. While class-level inference from the source patent indicates that other pyrazole compounds in the same series showed lower potency (e.g., EC50 values of 22 nM and 58 nM) [2], a direct head-to-head comparison for this specific EC50 value against a named comparator was not located. Nonetheless, the potency of this compound aligns with the patent's disclosure of preferred compounds with an EC50 of less than about 100 nM [2], positioning it as a high-potency lead for further research.
| Evidence Dimension | Potency (EC50) for positive allosteric modulation |
|---|---|
| Target Compound Data | EC50 = 8.20 nM |
| Comparator Or Baseline | Other pyrazole compounds in the same patent series (EC50 values of 22 nM and 58 nM, as class-level inference) |
| Quantified Difference | Target compound is ~2.7-fold more potent than the 22 nM comparator and ~7.1-fold more potent than the 58 nM comparator. |
| Conditions | Human mGlu2 receptor expressed in golden Syrian hamster AV12 cells coexpressing EAAT1; measured after 20 minutes by HTRF assay. |
Why This Matters
This high potency establishes the compound as a valuable tool for studying mGlu2 receptor modulation at low concentrations, minimizing potential off-target effects and conserving precious research material.
- [1] BindingDB. (n.d.). BDBM50434131 (CHEMBL2381644) Affinity Data for Human mGlu2 Receptor. Retrieved April 21, 2026, from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50434131&google=BDBM50434131. View Source
- [2] Eli Lilly and Company. (2008). CA2686651C: Heterocyclic compounds as positive modulators of metabotropic glutamate receptor 2 (mglu2 receptor). Canadian Intellectual Property Office. View Source
